(5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C29H33N3O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-6-21(5)32-28(33)26(36-29(32)35)17-23-18-31(24-10-8-7-9-11-24)30-27(23)22-12-13-25(20(4)16-22)34-15-14-19(2)3/h7-13,16-19,21H,6,14-15H2,1-5H3/b26-17- |
InChI Key |
SCZKQXVLIMCWGR-ONUIUJJFSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(butan-2-yl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have shown promise as antimicrobial agents against various bacterial strains.
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Thiazolidinones may modulate inflammatory pathways, contributing to their therapeutic potential.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolidinone derivatives found that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for select derivatives were measured, showing effective inhibition at concentrations as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 32 | Staphylococcus aureus |
| B | 64 | Escherichia coli |
| C | 128 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have reported that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism appears to involve the activation of caspase pathways and the induction of oxidative stress.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation into the antimicrobial efficacy of thiazolidinone derivatives included a series of tests against clinical isolates. The study concluded that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent. -
Case Study on Cytotoxicity :
Another study focused on the cytotoxicity of this compound against human cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 10 µM.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Thiazolidinones may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
- Modulation of Inflammatory Mediators : The anti-inflammatory properties may be attributed to the downregulation of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are widely investigated for their diverse biological activities. Below is a comparative analysis of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
(5Z)-5-[[3-(4-Butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (MFCD02995761): Structural Differences: This analogue replaces the butan-2-yl group at position 3 with a pentyl chain and modifies the benzylidene substituent to a 4-butoxy-3-methylphenyl group. The 4-butoxy group could influence binding affinity in hydrophobic pockets of biological targets .
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Structural Differences: Features a simpler 2-methylbenzylidene group and a phenyl substituent at position 3. Impact: The absence of the pyrazole ring and shorter alkyl chains likely reduces steric hindrance, facilitating interactions with enzymes like cyclooxygenase or tyrosine kinases, as seen in related thiazolidinones .
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One Analogues: Structural Differences: These derivatives replace the 2-thioxo group with a phenylamino substituent and simplify the benzylidene moiety.
Pharmacological and Physicochemical Comparisons
<sup>*</sup> LogP values estimated via computational tools (e.g., ChemDraw).
<sup>†</sup> Calculated using molecular formula C30H34N4O2S2.
<sup>‡</sup> Based on fragment contribution methods.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely follows a condensation pathway similar to (Z)-5-substituted benzylidene-2-thioxothiazolidin-4-one derivatives, involving refluxing 2-thioxothiazolidin-4-one precursors with aldehydes in acetic acid/sodium acetate . However, the bulky pyrazole-benzylidene substituent may necessitate extended reaction times or higher temperatures.
- Biological Potential: While direct studies on the target molecule are absent, structurally related compounds exhibit anticancer, antimicrobial, and anti-inflammatory activities. The pyrazole moiety in the target compound may confer selectivity toward kinase inhibitors or ferroptosis-inducing agents, as seen in recent pharmacological studies .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole rings are typically synthesized via cyclocondensation of substituted hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this target, 3-methyl-4-(3-methylbutoxy)acetophenone reacts with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the corresponding hydrazone. Subsequent Vilsmeier-Haack formylation introduces the carbaldehyde group at the 4-position of the pyrazole ring.
Reaction Conditions
-
Hydrazone formation : Reflux in ethanol (78°C, 6–8 hours) with catalytic HCl.
-
Formylation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature.
Yield Optimization
-
Excess POCl₃ (1.5 equiv.) improves formylation efficiency to 72–75%.
-
Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) enhances product purity (>95% by HPLC).
Thiazolidinone Core Synthesis
The thiazolidinone scaffold, 3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one, is prepared through cyclization of sec-butylamine with carbon disulfide and chloroacetic acid.
Cyclization of sec-Butylamine
A modified Hantzsch thiazole synthesis is employed:
-
Formation of dithiocarbamate : sec-Butylamine reacts with carbon disulfide in alkaline methanol (20% NaOH) at 0°C for 2 hours.
-
Cyclization : The dithiocarbamate intermediate is treated with chloroacetic acid in refluxing ethanol (4 hours), yielding the thiazolidinone ring.
Key Parameters
-
Stoichiometric control (1:1.2 amine to CS₂ ratio) minimizes disulfide byproducts.
-
Recrystallization from ethanol-water (1:1) achieves 68–70% isolated yield.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The final step involves condensing the pyrazole carbaldehyde with the thiazolidinone core to establish the Z-configured exocyclic double bond.
Base-Catalyzed Condensation
A mixture of 3-(butan-2-yl)-2-thioxo-1,3-thiazolidin-4-one (1 equiv.), pyrazole carbaldehyde (1.1 equiv.), and ammonium acetate (2 equiv.) in toluene is refluxed under Dean-Stark conditions for 5–7 hours. The reaction proceeds via a base-catalyzed mechanism, with ammonium acetate acting as both catalyst and proton scavenger.
Stereochemical Control
-
Z-selectivity : The bulky sec-butyl group at N3 and steric hindrance from the pyrazole’s 3-methyl-4-(3-methylbutoxy)phenyl group favor the Z-isomer (≥85:15 Z:E ratio).
-
Monitoring : Reaction progress is tracked by TLC (silica gel, chloroform:methanol 9:1), with the product showing Rf = 0.45.
Workup and Purification
-
Precipitation : Cooling the reaction mixture yields a yellow crystalline solid.
-
Recrystallization : DMF-ethanol (1:2) removes unreacted starting materials, yielding 62–65% pure product.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces reaction time from 5 hours to 25 minutes, achieving comparable yields (60–63%). This method minimizes thermal decomposition of the thioxo group.
Solvent-Free Mechanochemical Approach
Ball milling the reactants (aldehyde, thiazolidinone, and ammonium acetate) for 2 hours at 30 Hz provides a greener alternative, albeit with lower yield (55%) due to incomplete conversion.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.14 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.82–3.89 (m, 2H, OCH₂), 7.24–7.56 (m, 9H, aromatic), 8.42 (s, 1H, CH=).
Chromatographic Purity
Challenges and Optimization Strategies
Byproduct Formation
-
Dimerization : The exocyclic double bond may undergo [2+2] cycloaddition under prolonged heating. Adding hydroquinone (0.1 equiv.) as a radical inhibitor suppresses this side reaction.
-
Oxidation : The thioxo group oxidizes to sulfonyl in the presence of O₂. Conducting reactions under N₂ atmosphere retains >90% thiolactam integrity.
Scale-Up Considerations
-
Solvent Choice : Replacing toluene with cyclopentyl methyl ether (CPME) improves safety profile and facilitates recycling (≥80% recovery).
-
Catalyst Recycling : Immobilized ammonium acetate on silica gel allows three reaction cycles without yield drop.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Z:E Ratio | Purity (%) |
|---|---|---|---|---|
| Conventional Reflux | Toluene, 110°C, 5 h | 62–65 | 85:15 | 95 |
| Microwave | 150°C, 300 W, 25 min | 60–63 | 83:17 | 97 |
| Mechanochemical | Ball milling, 30 Hz, 2 h | 55 | 80:20 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
